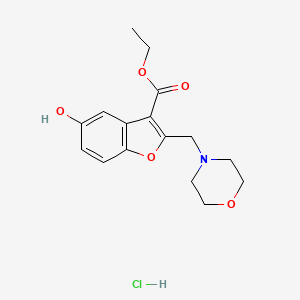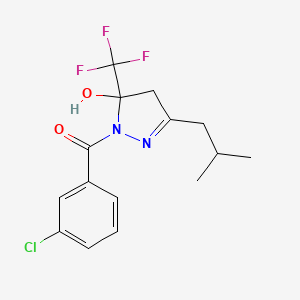
1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
説明
1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as CZC-54252, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound was first synthesized in 2005 by researchers at Pfizer.
作用機序
1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol acts as a competitive inhibitor of the ATP binding site of kinases. By binding to the ATP binding site, this compound prevents the kinase from phosphorylating its substrates, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of tumor xenografts in mice. However, further studies are needed to determine the full extent of this compound's biochemical and physiological effects.
実験室実験の利点と制限
One advantage of using 1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its specificity for kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is that this compound may not be effective against all types of cancer, and further research is needed to determine its potential use in treating other diseases.
将来の方向性
Future research on 1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol could focus on its potential use in combination therapies with other cancer treatments, such as chemotherapy or radiation therapy. In addition, further studies could investigate the potential use of this compound in treating other diseases, such as autoimmune disorders or inflammatory diseases.
In conclusion, this compound is a small molecule inhibitor that has shown promise in treating cancer by inhibiting kinases involved in cell cycle progression and apoptosis. Further research is needed to determine its full potential as a therapeutic agent and to explore its potential use in treating other diseases.
科学的研究の応用
1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential use in treating cancer, specifically as a kinase inhibitor. Research has shown that this compound can inhibit the activity of several kinases, including Aurora A, Aurora B, and FLT3. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
(3-chlorophenyl)-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O2/c1-9(2)6-12-8-14(23,15(17,18)19)21(20-12)13(22)10-4-3-5-11(16)7-10/h3-5,7,9,23H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMFWYYRBEUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B3983171.png)
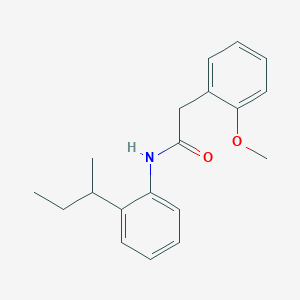
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B3983199.png)
![10-(cyclopropylcarbonyl)-11-(3-fluorophenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B3983206.png)
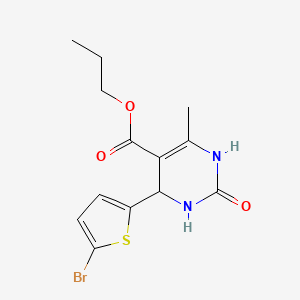
![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3983222.png)



![3-butyl-1-[(3,5-dimethylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983249.png)
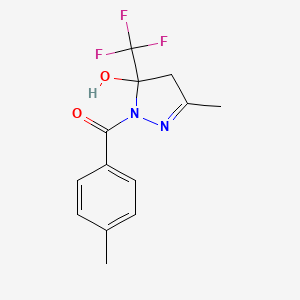
![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3983257.png)
![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3983268.png)
